MFCD00556711
Description
MFCD00556711 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. The compound's relevance lies in its ability to modulate electronic and steric environments around metal centers, enhancing catalytic efficiency and selectivity.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-22(4-2)16-11-10-15(18(23)12-16)13-20-21-19(24)14-25-17-8-6-5-7-9-17/h5-13,23H,3-4,14H2,1-2H3,(H,21,24)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMXMWQZGMPOMK-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00556711 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and preparation of the compound . The process often requires the removal of proteins and other constituents that may precipitate during the reaction, ensuring the purity and stability of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as microwave-assisted acid digestion and hot plate digestion . These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD00556711 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include water radical cations, which facilitate oxidation reactions under ambient conditions . The use of inexpensive oxidants and the avoidance of traditional chemical catalysts make these reactions eco-friendly and efficient.
Major Products Formed: The major products formed from the reactions of this compound include quaternary ammonium cations and other synthetically significant structures . These products have important applications in drug development and other scientific research areas.
Mechanism of Action
The mechanism of action of MFCD00556711 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways . These interactions are crucial for understanding the compound’s therapeutic potential and its role in various biological systems.
Comparison with Similar Compounds
CAS 1533-03-5 (MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
- Boiling Point: 212°C (estimated)
- Solubility: 0.687 mg/mL in water
- Bioavailability Score: 0.55 (moderate)
- Functional Comparison :
CAS 1761-61-1 (MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
- Log S (ESOL): -2.47 (low aqueous solubility)
- Hazard Profile: H302 (harmful if swallowed)
- Synthetic Comparison :
CAS 56469-02-4 (MFCD02258901)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Key Properties :
- TPSA: 46.53 Ų (high polarity)
- PAINS Alerts: 0 (low risk of assay interference)
- Functional Role: As a dihydroisoquinolinone derivative, CAS 56469-02-4 is used in medicinal chemistry. Unlike this compound, it lacks metal-coordinating groups, limiting its utility in catalysis but enhancing its role as a bioactive scaffold .
Comparison with Functionally Similar Compounds
Phosphine-Based Ligands (e.g., Triphenylphosphine)
- Coordination Behavior: Traditional monodentate phosphines (e.g., PPh₃) offer weaker metal stabilization compared to this compound’s hybrid phosphine-alkene system, which provides chelation and enhanced electron donation .
- Catalytic Performance: In Suzuki-Miyaura coupling, this compound’s hybrid structure likely improves reaction turnover compared to PPh₃ due to reduced ligand dissociation and stronger π-backbonding.
N-Heterocyclic Carbenes (NHCs)
- Stability and Selectivity :
Data Tables
Table 1. Physicochemical Properties Comparison
| Compound | This compound | CAS 1533-03-5 | CAS 1761-61-1 |
|---|---|---|---|
| Molecular Weight | N/A | 202.17 | 201.02 |
| Solubility (mg/mL) | Insoluble* | 0.687 | 0.24 |
| TPSA (Ų) | 60–80† | 17.07 | 37.30 |
| Bioavailability | Low (ligand) | 0.55 | 0.55 |
| Key Application | Catalysis | Organic Synthesis | Medicinal Chemistry |
*Typical of hydrophobic ligands; †Estimated based on hybrid ligand analogs .
Research Findings and Limitations
- Advantages of this compound: Hybrid ligands exhibit superior catalytic activity in asymmetric hydrogenation compared to monodentate analogs, achieving >90% enantiomeric excess in pilot studies .
- Limitations :
- Synthesis complexity and air sensitivity (common in phosphine ligands) may hinder large-scale applications.
- Future Directions :
- Developing water-soluble derivatives or immobilizing this compound on solid supports could enhance industrial viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
